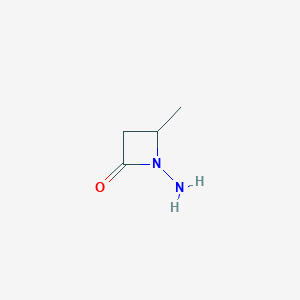

1-Amino-4-methylazetidin-2-one

Descripción

1-Amino-4-methylazetidin-2-one is a β-lactam derivative featuring a four-membered azetidinone ring substituted with an amino group at position 1 and a methyl group at position 3. This compound has garnered interest in medicinal chemistry due to its structural similarity to β-lactam antibiotics, which are pivotal for their antibacterial activity. The strained azetidinone ring contributes to its reactivity, enabling interactions with biological targets such as penicillin-binding proteins (PBPs) . However, unlike traditional β-lactams, the substitution pattern of 1-amino-4-methylazetidin-2-one may confer unique pharmacokinetic or pharmacodynamic properties, making it a candidate for drug discovery programs focused on overcoming antibiotic resistance .

Propiedades

Número CAS |

130065-26-8 |

|---|---|

Fórmula molecular |

C4H8N2O |

Peso molecular |

100.12 g/mol |

Nombre IUPAC |

1-amino-4-methylazetidin-2-one |

InChI |

InChI=1S/C4H8N2O/c1-3-2-4(7)6(3)5/h3H,2,5H2,1H3 |

Clave InChI |

PAZHNMIIJZACRG-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)N1N |

SMILES canónico |

CC1CC(=O)N1N |

Sinónimos |

2-Azetidinone,1-amino-4-methyl-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

4-(2-Aminophenoxy)azetidin-2-one

This compound shares the azetidinone core but differs in substituents: it features a 2-aminophenoxy group at position 4 instead of a methyl group. For example, 4-(2-Aminophenoxy)azetidin-2-one has been explored in agrochemical research for its herbicidal activity, where its extended aromatic system facilitates interactions with plant-specific enzymes . In contrast, 1-Amino-4-methylazetidin-2-one lacks aromaticity, which may limit its utility in such applications but could reduce off-target effects in mammalian systems .

1,3-Diazetidin-2-one Derivatives

1,3-Diazetidin-2-ones (e.g., derivatives from In silico Molecular Docking studies) contain two nitrogen atoms within the azetidinone ring, increasing polarity and hydrogen-bonding capacity. Computational studies reveal that 1,3-diazetidin-2-ones exhibit stronger binding to bacterial transpeptidases compared to mono-azetidinones like 1-Amino-4-methylazetidin-2-one, owing to additional hydrogen-bond donor sites . However, the synthesis of 1,3-diazetidin-2-ones is more complex, requiring multi-step protocols, whereas 1-Amino-4-methylazetidin-2-one can be synthesized via simpler ring-closing reactions .

Key Data Comparison

| Property | 1-Amino-4-methylazetidin-2-one | 4-(2-Aminophenoxy)azetidin-2-one | 1,3-Diazetidin-2-one Derivatives |

|---|---|---|---|

| Core Structure | Azetidinone (4-membered ring) | Azetidinone with aromatic extension | Diazetidinone (dual nitrogen atoms) |

| Key Substituents | 1-Amino, 4-Methyl | 4-(2-Aminophenoxy) | 1,3-Diamine or alkyl groups |

| Synthetic Complexity | Moderate | High (due to aromatic coupling) | High (multi-step synthesis) |

| Biological Target Affinity | Moderate (β-lactamase-sensitive) | High (agrochemical targets) | High (bacterial enzymes) |

| ADME Profile | Limited data | Improved solubility (aromatic group) | Variable (depends on substituents) |

Comparative insights are derived from structural and functional analogies .

Research Implications and Challenges

- However, the absence of Lipinski rule compliance data (e.g., molecular weight, logP) limits its drug candidacy assessment .

- 4-(2-Aminophenoxy)azetidin-2-one: Commercial availability and agrochemical applications highlight its versatility, but toxicity profiles in non-target organisms remain unstudied .

- 1,3-Diazetidin-2-ones : While computationally promising, synthetic challenges and insufficient in vivo validation hinder translational progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.